molecular formula C14H13ClFNOS B2902571 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1797073-64-3

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2902571
CAS No.: 1797073-64-3
M. Wt: 297.77
InChI Key: ONYYBYHVSXJYQU-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a thiophen-3-yl ethylamine moiety.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNOS/c15-12-2-1-3-13(16)11(12)8-14(18)17-6-4-10-5-7-19-9-10/h1-3,5,7,9H,4,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYYBYHVSXJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the acetamide backbone: This involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.

    Introduction of the thiophene moiety: The acetamide is then reacted with 2-(thiophen-3-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Pharmaceutical Analogs: Benzothiazole Derivatives ()

European Patent EP3348550A1 (2018) describes N-(6-trifluoromethylbenzothiazole-2-yl) acetamides with substituted phenyl groups (e.g., methoxy, trimethoxy). Key comparisons include:

Compound Substituents Key Features
Target Compound 2-Cl, 6-F-phenyl; thiophen-3-yl Combines halogenated phenyl (electron-withdrawing) and sulfur-containing heterocycle.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-OCH₃-phenyl; benzothiazole Electron-donating methoxy group enhances solubility; benzothiazole improves binding to kinase targets.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Unsubstituted phenyl Simpler structure with lower steric hindrance; reduced metabolic stability.

Research Findings :

  • The target compound’s chloro and fluoro substituents may enhance metabolic stability compared to methoxy groups, which are prone to demethylation .
  • The thiophene moiety could offer unique π-π stacking or sulfur-mediated interactions, differing from benzothiazole’s hydrogen-bonding capacity .

Agrochemical Analogs: Chloroacetamide Herbicides ()

The Pesticide Chemicals Glossary (2001) lists chloroacetamides like alachlor and pretilachlor, which share the chloroacetamide backbone but differ in substituents:

Compound Substituents Application
Target Compound 2-Cl,6-F-phenyl; thiophen-3-yl Hypothetical herbicide/pharmaceutical candidate.
Alachlor 2,6-Diethylphenyl; methoxymethyl Pre-emergent herbicide targeting weed seedlings.
Dimethenamid 2,4-Dimethyl-3-thienyl; 2-methoxy-1-methylethyl Post-emergent herbicide with thienyl selectivity.

Research Findings :

  • Thiophene-containing analogs (e.g., dimethenamid) exhibit selectivity for grass weeds, suggesting the target compound’s thiophen-3-yl group may influence target specificity .
  • The 2-chloro-6-fluorophenyl group’s steric and electronic profile may reduce soil mobility compared to alachlor’s diethylphenyl group, altering environmental persistence .

Aromatic System Analogs: Naphthyl Derivatives ()

A 2013 patent describes N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide, featuring a larger aromatic system:

Compound Aromatic System Physicochemical Impact
Target Compound Phenyl + thiophene Moderate lipophilicity; potential for dual aromatic interactions.
N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide Naphthyl High lipophilicity; enhanced binding to hydrophobic pockets.

Research Findings :

  • The naphthyl group increases molecular weight and logP, likely improving blood-brain barrier penetration compared to the target compound’s smaller aromatic systems .
  • The target compound’s thiophene may confer better aqueous solubility than naphthyl derivatives, aiding formulation in hydrophilic matrices .

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